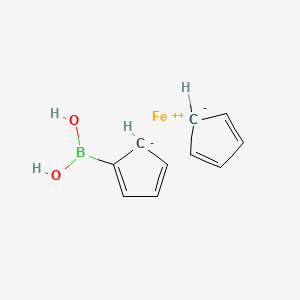

Ferrocene, borono-

Description

Historical Context and Evolution of Ferrocene (B1249389) Chemistry in Boron Integration

The journey of boron-functionalized ferrocenes began after the initial discovery and structural elucidation of ferrocene in the early 1950s. nih.gov The first synthesis of ferroceneboronic acid was reported in 1959. scite.aiacs.org Early methods involved the reaction of ferrocenyldihaloborane with water, producing ferroceneboronic acid [FcB(OH)2] in moderate yields. acs.org Another approach utilized the reaction of boron tribromide with acetoxymercurioferrocene. rutgers.edu

Over the years, synthetic routes have been optimized. A significant advancement is the use of tert-butyllithium (B1211817) (tBuLi) in the presence of catalytic potassium tert-butoxide (tBuOK), followed by a phase-switch purification process. This method allows for the multigram scale synthesis of ferroceneboronic acid with high purity and in excellent yields (around 85%) without the need for column chromatography. acs.org

The development of synthetic methodologies has expanded to include various derivatives. For instance, iridium-catalyzed C–H borylation of ferrocenes has been explored, although it was found to be less suitable for ferrocenes containing electron-donating groups. nih.gov More recent developments have focused on creating diverse boronic esters and their subsequent conversion to other functional groups, highlighting the synthetic utility of boronoferrocenes. nih.govd-nb.info Diferrocenylborinic acid, a related compound, was first prepared in 1970 and has seen renewed interest for its electrochemical properties. soton.ac.ukrsc.org

Academic Significance and Research Trajectory of Boronoferrocene Compounds

The academic significance of boronoferrocene, primarily as ferroceneboronic acid (FcBA), stems from its unique combination of a redox-active ferrocene unit and a versatile boronic acid group. chemimpex.commdpi.com This duality has propelled a research trajectory focused on several key areas:

Electrochemical Sensing: A major application of boronoferrocene is in the development of electrochemical biosensors. mdpi.com The boronic acid moiety can selectively bind with molecules containing 1,2- or 1,3-diol units, such as sugars. soton.ac.ukmdpi.comresearchgate.net This binding event alters the redox properties of the ferrocene core, allowing for the electrochemical detection of analytes like glucose and glycated hemoglobin (HbA1c). mdpi.com This has led to extensive research into non-enzymatic glucose sensors for diabetes management. mdpi.com Beyond sugars, these sensors have been adapted to detect fluoride (B91410) ions, lectins, nucleotides, and even bacteria. mdpi.com

Catalysis: Ferroceneboronic acid and its derivatives serve as catalysts in various chemical reactions, enhancing reaction rates and selectivity. chemimpex.com They are particularly valuable in Suzuki-Miyaura cross-coupling reactions, a fundamental tool for forming carbon-carbon bonds in the synthesis of pharmaceuticals and agrochemicals. chemimpex.comchemicalpapers.com

Materials Science: The compound is utilized in creating advanced materials, including conductive polymers and nanocomposites. chemimpex.com The incorporation of the electroactive ferrocene unit can enhance the performance of electronic devices. chemimpex.com

Bioconjugation and Medicinal Chemistry: In medicinal chemistry, the ability of ferroceneboronic acid to bind to biomolecules is exploited for drug delivery systems and as diagnostic agents. chemimpex.com Its stability and reactivity make it an attractive component for targeted therapies. chemimpex.com

The research trajectory continues to evolve, with current efforts focused on immobilizing boronoferrocene derivatives onto electrode surfaces to create reagentless sensors and developing more complex multi-boronic acid systems for improved selectivity. mdpi.comrsc.org

Conceptual Frameworks for Understanding Boron-Ferrocene Interactions

The interaction between the boron atom and the ferrocene core is a subject of significant theoretical and experimental investigation. The key aspects of this interaction are electronic and structural.

Electronic Interactions: The boronic acid group, B(OH)₂, is generally considered to be weakly electron-withdrawing. This is evidenced by slight downfield shifts in the ¹H NMR signals of the cyclopentadienyl (B1206354) (Cp) protons upon borylation of ferrocene. acs.org The nature of the substituents on the boron atom, however, can modulate this effect significantly.

Electron-Withdrawing Groups: Derivatives such as those with diaminonaphthalene (dan) or anthranilamide (aam) protecting groups on the boron are classified as electron-withdrawing. scite.airesearchgate.net

Electron-Donating Groups: In contrast, converting the boronic acid to a potassium trifluoroborate (FcBF₃K) or a triolborate salt results in an electron-donating group. scite.aiacs.orgresearchgate.net

These electronic effects directly influence the redox potential of the ferrocene/ferrocenium (B1229745) (Fc/Fc⁺) couple. Electron-withdrawing groups make the ferrocene core more difficult to oxidize, resulting in a higher oxidation potential, while electron-donating groups lower the oxidation potential. chemicalpapers.comnih.gov

Structural Interactions: A notable structural feature in ferrocenylboranes is the bending of the boryl substituent out of the plane of the cyclopentadienyl ring and towards the central iron atom. nih.gov This "dip angle" is influenced by the Lewis acidity of the boron atom; it decreases as the Lewis acidity decreases. nih.gov Density Functional Theory (DFT) calculations and Bader analysis of the electron density topology suggest that this is not due to a direct iron-boron bond. nih.gov Instead, the interaction is understood as a delocalized, through-space orbital interaction involving the boron p-orbital, the ipso-carbon of the Cp ring, iron d-orbitals, and the second Cp ring. nih.gov This is complemented by attractive electrostatic interactions that are enhanced by the bent geometry. nih.gov

The following table summarizes the effect of different boron-containing substituents on the electronic properties of the ferrocene moiety, as observed through NMR spectroscopy.

| Compound/Substituent | ¹¹B NMR Chemical Shift (δ, ppm) | Effect on Unsubstituted Cp Ring (¹³C NMR) | Electronic Character |

| Ferroceneboronic acid (FcB(OH)₂) | 31.0 acs.orgrsc.org | Downfield shift (+1.50 ppm) acs.org | Weakly Electron-Withdrawing acs.org |

| FcB(dan) | 32.4 acs.org | Downfield shift (+0.60 ppm) acs.org | Electron-Withdrawing researchgate.net |

| FcB(aam) | 31.7 acs.org | Downfield shift (+1.20 ppm) acs.org | Electron-Withdrawing researchgate.net |

| FcB(MIDA) | 13.9 acs.org | Downfield shift (+0.50 ppm) acs.org | Electron-Withdrawing |

| Potassium trifluoroborate (FcBF₃K) | 3.0 acs.org | Upfield shift (-0.5 ppm) acs.org | Electron-Donating researchgate.net |

| Triolborate (FcB(triolborate)) | 2.4 acs.org | Upfield shift (-0.4 ppm) acs.org | Electron-Donating researchgate.net |

This table is generated based on data from referenced research articles. acs.orgrsc.orgresearchgate.net

Properties

IUPAC Name |

cyclopenta-1,3-diene;cyclopenta-1,3-dien-1-ylboronic acid;iron(2+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BO2.C5H5.Fe/c7-6(8)5-3-1-2-4-5;1-2-4-5-3-1;/h1-4,7-8H;1-5H;/q2*-1;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCHXIPVWFCEEMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C[CH-]1)(O)O.[CH-]1C=CC=C1.[Fe+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BFeO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.85 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12152-94-2 | |

| Record name | Ferroceneboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12152-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Advanced Synthetic Methodologies for Boronoferrocene Derivatives

Site-Selective Borylation Strategies for Ferrocene (B1249389) Scaffolds

Achieving site-selectivity in the functionalization of the ferrocene core is a paramount challenge due to the presence of multiple reactive C-H bonds. Modern synthetic strategies have enabled a higher degree of control over the position of borylation.

Direct Borylation Approaches (e.g., Boron Tribromide Reactions)

Direct borylation involves the reaction of a ferrocene derivative with a boron electrophile. Boron trihalides, particularly boron tribromide (BBr₃), are potent reagents for this transformation. This method can lead to the introduction of one or more boryl groups onto the cyclopentadienyl (B1206354) (Cp) rings. The reaction of ferrocene with BBr₃ in hexane (B92381) can proceed in a stepwise manner, yielding a mixture of products including 1,1'-bis(dibromoboryl)ferrocene. vdoc.pub The electrophilic C-H borylation of arenes using boron triiodide has also been developed, proceeding without additives to install the diiodoboryl group at the most sterically accessible carbon. researchgate.net

Forcing conditions, such as high temperatures, are often required for these direct borylations, particularly for N-directed electrophilic C–H borylation with BBr₃. rsc.org For instance, the synthesis of certain BN-helicenes requires heating the amine precursor with excess BBr₃ at temperatures as high as 220°C. rsc.org

Table 1: Examples of Direct Borylation of Ferrocene Derivatives

| Ferrocene Derivative | Borylation Reagent | Reaction Conditions | Product(s) | Yield | Reference(s) |

| Ferrocene | BBr₃ | Hexane | 1,1'-bis(dibromoboryl)ferrocene and other borylated species | Mixture | vdoc.pub |

| Amine-substituted PAHs | BBr₃ | 220°C | BN-helicenes | Not specified | rsc.org |

| Arenes | BI₃ | Neat, 160°C, 16h | Aryldiiodoborane | 89% | researchgate.net |

Transmetalation-Enabled Borylation Routes

Transmetalation reactions provide a powerful and often more selective alternative to direct borylation. This strategy involves the initial preparation of a metallated ferrocene intermediate, which then reacts with a boron-containing electrophile to afford the desired boronoferrocene.

A common approach is the use of lithiated ferrocenes. 1,1'-Dilithioferrocene can be generated by treating ferrocene with butyllithium (B86547). researchgate.net This intermediate is then reacted with a suitable boron electrophile. Another key precursor is mercurated ferrocene, which can undergo transmetalation. vdoc.pub For example, Jäkle presented a route to planar chiral Lewis acid-base pairs through the borylation of mercurio(pyridyl) ferrocenes. acs.org

Iridium-catalyzed C-H borylation has emerged as a highly effective method for achieving site-selectivity. nih.gov Plenio and coworkers pioneered the iridium-catalyzed borylation of ferrocenes in 2004. nih.govrsc.org More recent advancements have overcome initial limitations, allowing for the efficient borylation of electron-rich ferrocene derivatives. rsc.org These catalytic systems often employ ligands that direct the borylation to specific positions, such as the meta-position of substituted ferrocenes, a transformation that is challenging to achieve through other means. nih.gov An amide-directed iridium-catalyzed enantioselective dual C–H borylation of ferrocenes has also been developed, yielding a variety of chiral borylated ferrocenes with excellent enantioselectivities. acs.org

Table 2: Examples of Transmetalation-Enabled Borylation of Ferrocenes

| Metallated Ferrocene | Boron Reagent | Catalyst/Conditions | Product | Yield | Reference(s) |

| 1,1'-Dilithioferrocene | B₂Cl₂(NMe₂)₂ | Not specified | Fc(NMe₂)BB(NMe₂)Fc | Not specified | acs.org |

| Mercurio(pyridyl) ferrocene | Borylation reagent | Not specified | Planar chiral Lewis acid-base pairs | Not specified | acs.org |

| 1,1'-Disubstituted ferrocenes | B₂pin₂ | [Ir(cod)(OMe)]₂ / L1, 100°C, Methylcyclohexane | 1,1'-Disubstituted-3-borylferrocenes | Good yields | rsc.org |

| Amide-substituted ferrocenes | B₂pin₂ | Iridium catalyst with chiral bidentate boryl ligand | Chiral borylated ferrocenes | Up to 98% ee | acs.org |

Synthesis of Precursors for Boronoferrocene Functionalization

The synthesis of appropriately functionalized precursors is a critical step in many borylation strategies, particularly those relying on transmetalation.

Metallated Ferrocene Intermediates (e.g., Mercurated, Lithiated)

The preparation of metallated ferrocenes is a cornerstone of ferrocene chemistry. Lithiation is a widely used method, with butyllithium being a common reagent to produce monolithio- or dilithioferrocene. brocku.cathieme-connect.com The reaction of ferrocene with butyllithium typically yields 1,1'-dilithioferrocene. researchgate.net The resulting lithiated species are highly reactive intermediates for the introduction of various functional groups, including boryl groups. thieme-connect.com

Mercuration of ferrocene is another historically important route to functionalized derivatives. vdoc.pub These mercurated compounds can then be used in transmetalation reactions to introduce boron.

Precursor Derivatization for Boron Introduction

The derivatization of metallated ferrocene precursors is key to introducing the boron functionality. For instance, lithioferrocene can be reacted with various boron electrophiles, such as B(OR)₃ or BCl₃, to form the corresponding boronic esters or acids. The reaction of lithioferrocene with N-fluoro-N,N-bis(benzenesulfonyl)imide has been used to synthesize fluoroferrocene, which can be a precursor for further functionalization. thieme-connect.com

The use of stannylated ferrocenes has also been reported as a pathway to borylated derivatives. For example, borylation of stannyl(pyridyl) ferrocenes has been shown to proceed with a different stereochemical mechanism compared to their mercurated counterparts. acs.org

Green Chemistry Approaches and Sustainable Synthesis Innovations

In line with the growing emphasis on sustainable chemical manufacturing, efforts are being made to develop greener synthetic routes to boronoferrocene derivatives.

One promising approach is mechanochemistry , which involves solvent-free or low-solvent reactions conducted by grinding or milling. mdpi.comtandfonline.com This technique has been successfully applied to the synthesis of various ferrocene derivatives, offering advantages such as reduced reaction times, higher yields, and the elimination of hazardous organic solvents. mdpi.comtandfonline.com For example, the synthesis of 1,1'-ferrocenyldiacrylonitriles has been achieved through a simple, solvent-free mechanochemical approach. tandfonline.com The synthesis of ferrocene itself from iron(II) chloride and sodium cyclopentadienide (B1229720) can be performed mechanochemically. rsc.org

Flow chemistry is another innovative technology that offers enhanced safety, scalability, and control over reaction conditions. fu-berlin.demagritek.com The synthesis of functionalized ferrocenyl azides and amines has been successfully scaled up using flow chemistry, highlighting its potential for the production of ferrocene-based building blocks. fu-berlin.deacs.org

The principle of atom economy , which measures the efficiency of a reaction in incorporating all reactant atoms into the final product, is a central tenet of green chemistry. Catalytic methods, such as the iridium-catalyzed borylation of ferrocenes, are inherently more atom-economical than stoichiometric reactions. nih.gov The development of catalytic C-H functionalization methods is a significant step towards more atom- and step-economical syntheses of functionalized ferrocenes. researchgate.net

Reactivity Profiles and Mechanistic Investigations of Boronoferrocene Systems

Reactions Involving the Boron Center

The reactivity of boronoferrocene is significantly influenced by the electron-deficient nature of the boron atom, making it a focal point for various chemical transformations. This section explores the fundamental reactions centered on the boron atom, specifically nucleophilic addition and its Lewis acidic properties.

Nucleophilic Addition to Boron

Nucleophilic addition is a characteristic reaction of compounds containing an electrophilic center, such as the boron atom in boronoferrocene. wikipedia.org In this type of reaction, a nucleophile, a species rich in electrons, attacks the electron-deficient boron atom. This process leads to the formation of a new covalent bond and a change in the geometry around the boron center from trigonal planar to tetrahedral. masterorganicchemistry.com

The general mechanism involves the nucleophile donating a pair of electrons to the empty p-orbital of the boron atom, forming a coordinate covalent bond. libretexts.org This results in the formation of a boronate complex, where the boron atom is tetracoordinate and bears a formal negative charge. The stability and reactivity of this resulting complex depend on the nature of the nucleophile and the substituents on both the ferrocene (B1249389) and boron moieties.

For instance, the reaction of boronoferrocene with hydride reagents, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), results in the formation of a borohydride species. libretexts.org These reagents act as a source of hydride ions (H⁻), which are potent nucleophiles. libretexts.org Similarly, Grignard reagents (R-MgX) can add an alkyl or aryl group to the boron center. libretexts.org

The rate and equilibrium of nucleophilic addition are influenced by several factors. Electron-withdrawing groups on the ferrocene ring can enhance the electrophilicity of the boron atom, thereby increasing the rate of nucleophilic attack. masterorganicchemistry.com Conversely, bulky substituents on either the nucleophile or the ferrocene can sterically hinder the approach of the nucleophile to the boron center, slowing down the reaction. masterorganicchemistry.com

Lewis Acidity and Coordination Chemistry of Boronoferrocene

Consistent with its electron-deficient nature, the boron atom in boronoferrocene functions as a Lewis acid, capable of accepting an electron pair from a Lewis base. libretexts.orgbccampus.ca This property is fundamental to its coordination chemistry, allowing it to form adducts with a wide range of Lewis bases, such as amines, phosphines, and ethers. maynoothuniversity.ie

The strength of the Lewis acidity of boronoferrocene is a critical factor in its reactivity. It is influenced by the electronic effects of the ferrocenyl group. The ferrocene moiety can act as an electron-donating group, which might be expected to reduce the Lewis acidity of the boron center compared to other arylboranes. However, the specific substitution pattern on the cyclopentadienyl (B1206354) rings can modulate this effect.

The coordination of a Lewis base to boronoferrocene results in the formation of a Lewis acid-base adduct. libretexts.org This process is typically reversible, and the position of the equilibrium depends on the relative strengths of the Lewis acid and base, as well as steric factors. For example, ferrocenylboroles, which are derivatives of boronoferrocene, have been shown to exhibit enhanced Lewis acidity due to the conjugation of borole (B14762680) fragments. nih.gov This enhanced acidity allows them to form stable adducts even with relatively weak Lewis bases like 4,4'-bipyridine (B149096). nih.gov

The coordination chemistry of boronoferrocene has been explored with various pyridine (B92270) bases. nih.gov The ability to form both 1:1 and 2:1 adducts with difunctional Lewis bases like 4,4'-bipyridine highlights the versatility of boronoferrocene as a Lewis acid. nih.gov This reactivity underscores the potential of boronoferrocene systems in the construction of supramolecular assemblies and materials with interesting electronic properties.

Cross-Coupling Reactions Facilitated by Boronoferrocene Derivatives

Boronoferrocene and its derivatives are valuable reagents in transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org

Suzuki-Miyaura Coupling and Related Reactions

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate. libretexts.orgwikipedia.org Boronoferrocene derivatives serve as the organoboron component in these reactions, enabling the introduction of the ferrocenyl moiety into various organic molecules. This reaction is widely used to synthesize polyolefins, styrenes, and substituted biphenyls. wikipedia.org

The general scheme of the Suzuki-Miyaura reaction involves the coupling of an organoboron species with an organohalide in the presence of a palladium catalyst and a base. wikipedia.org The reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the relative stability and low toxicity of the organoboron reagents. tcichemicals.comrsc.org

Boronoferrocene derivatives, such as ferrocenylboronic acid and its esters, have been successfully employed in Suzuki-Miyaura couplings to synthesize a variety of ferrocene-containing compounds. These products are of interest in materials science, catalysis, and medicinal chemistry due to the unique electrochemical and structural properties of the ferrocene unit. The choice of catalyst, ligands, base, and solvent system is crucial for the success and efficiency of the coupling reaction. tcichemicals.com

Mechanistic Pathways of Organoborane-Mediated Couplings

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org

Oxidative Addition: The cycle begins with the oxidative addition of the organohalide (R-X) to a low-valent palladium(0) complex, forming a palladium(II) intermediate. wikipedia.orglibretexts.org

Transmetalation: This is the crucial step where the organic group from the organoboron reagent is transferred to the palladium(II) center. wikipedia.org The exact mechanism of transmetalation is complex and can be influenced by the nature of the base and other additives. nih.gov One proposed pathway involves the formation of a boronate species by the reaction of the boronic acid with the base. This boronate is more nucleophilic and readily transfers its organic group to the palladium complex. nih.gov Silver-based additives have also been shown to facilitate transmetalation, particularly for less reactive substrates. uzh.ch

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, forming the new carbon-carbon bond of the desired product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

Kinetic studies and the isolation of catalytic intermediates have provided significant insights into these mechanistic pathways. uzh.ch For instance, in some systems, the transmetalation step is found to be the rate-determining step of the reaction. uzh.ch

C-H and C-C Bond Activation Mediated by Boronoferrocene

The field of C-H and C-C bond activation represents a significant frontier in organic synthesis, aiming for more direct and efficient molecular construction. wikipedia.orgnih.gov While direct involvement of boronoferrocene in mediating these activations is an emerging area, the principles of transition metal catalysis, often in conjunction with organoboron chemistry, provide a framework for understanding its potential role.

Transition metal-catalyzed C-H activation often relies on directing groups to achieve regioselectivity. nih.gov The ferrocenyl group, with its potential for coordination to a metal center, could conceptually play a role in directing C-H activation on the ferrocene core or on a substrate that coordinates to the boron atom. The development of catalytic systems that can selectively functionalize the numerous C-H bonds in a molecule is a major challenge. nih.gov

Carbon-carbon bond activation is an even more challenging transformation due to the high stability of C-C bonds. wikipedia.org Strategies to achieve C-C activation often involve relieving ring strain or the formation of stable metal complexes. wikipedia.org Boron-mediated C-C bond activation has been reported, for example, in the fragmentation borylation of indole (B1671886) derivatives, which proceeds under transition-metal-free conditions. rsc.org This suggests the potential for boronoferrocene systems to be developed for similar transformations, where the electronic properties of the ferrocene moiety could influence the reactivity.

Mechanistically, C-C bond activation can proceed through pathways like β-carbon elimination from a metal complex or direct oxidative addition of a C-C bond to a low-valent metal center. wikipedia.org The development of boronoferrocene-based catalysts for these transformations would require careful design to facilitate these challenging mechanistic steps.

Catalytic Silylation and Borylation of Ferrocene C-H Bonds

The direct functionalization of ferrocene's C-H bonds through catalytic silylation and borylation represents a powerful strategy for synthesizing advanced materials and complex molecules. These methods offer an efficient alternative to traditional multi-step syntheses, which often begin with lithiation.

Catalytic Borylation: Iridium-based catalysts have proven particularly effective for the C-H borylation of ferrocenes. An iridium(I) catalyst, when used with dinitrogen ligands, can achieve meta-selective C-H borylation on the ferrocene scaffold without the need for a pre-installed directing group. nih.gov This steric control strategy allows for the rapid synthesis of 1,3-difunctionalized metallocenes, a class of compounds that has been challenging to access regioselectively. nih.gov The process is compatible with a wide array of functional groups, on both electron-rich and electron-deficient substrates. nih.gov

For enantioselective transformations, amide-directed iridium catalysis using a chiral bidentate boryl ligand has been developed. acs.org This method facilitates an enantioselective dual C-H borylation of ferrocenes, producing a variety of chiral borylated ferrocenes with good to excellent enantioselectivities. acs.org The choice of both the directing group and the specific chiral ligand is crucial for the success of this transformation. acs.org Research has also shown that rhodium complexes, such as those based on the CpRh fragment (where Cp is the pentamethylcyclopentadienyl anion), can catalyze the borylation of arenes and alkanes, including ferrocene systems. capes.gov.br

Catalytic Silylation: The first catalytic silylation of ferrocene C-H bonds has been reported, enabling access to di- and tri-substituted derivatives. researchgate.net Rhodium catalysts are frequently employed for these reactions. For instance, Rh(I)-catalyzed intramolecular C-H silylation of dihydrosilanes attached to a ferrocene core can produce silicon-stereogenic and planar chiral benzosiloloferrocenes as single diastereomers with high enantioselectivity. rsc.org The development of chiral ligands, such as chiral diene ligands or TADDOL-based phosphonites, has been instrumental in achieving high enantioselectivity in rhodium-catalyzed C-H functionalization. snnu.edu.cnnih.gov Mechanistic studies suggest that the catalytic cycle for rhodium-catalyzed silylation involves the oxidative addition of the C-H bond to a Rh(I)-silyl species, followed by reductive elimination to form the C-Si bond. snnu.edu.cnacs.org

Interactive Table: Catalytic C-H Borylation and Silylation of Ferrocene The table below summarizes key findings in the catalytic functionalization of ferrocene C-H bonds. You can sort the data by clicking on the column headers.

| Reaction Type | Catalyst System | Ligand Type | Key Feature | Product Type | Ref |

| C-H Borylation | Iridium(I) | Dinitrogen | Undirected, meta-selective | 1,3-Diborylated Ferrocenes | nih.gov |

| C-H Borylation | Iridium | Chiral Bidentate Boryl | Amide-directed, enantioselective | Chiral Borylated Ferrocenes | acs.org |

| C-H Silylation | Rhodium(I) | Chiral Phosphonite | Thioketone-directed, enantioselective | Planar Chiral Arylferrocenes | nih.gov |

| C-H Silylation | Rhodium(I) | (R)-Segphos | Intramolecular, enantioselective | Planar Chiral Benzosiloloferrocenes | rsc.org |

| C-H Borylation | Cp*Rh | N/A | Undirected | Borylated Ferrocenes | capes.gov.br |

| C-H Silylation | Rhodium | Chiral Diene | High temperature | Benzosiloloferrocene Derivatives | snnu.edu.cn |

Theoretical Insights into Boron-Mediated Bond Activation

Theoretical calculations, particularly Density Functional Theory (DFT), have become indispensable for elucidating the mechanisms of boron-mediated C-H bond activation in ferrocene systems. These computational studies provide critical insights into reaction pathways, transition states, and the origins of selectivity that are often difficult to discern through experimental means alone.

In the context of iridium-catalyzed enantioselective dual C-H borylation of ferrocenes, DFT calculations were performed to understand the reaction pathway and the mechanism of chiral induction. acs.org The theoretical results revealed that a methyl C(sp³)-H borylation event is a crucial step that governs the high enantioselectivity. acs.org This is achieved through an amplified steric effect created by an interacting B-O fragment within the transition state structure. acs.org

DFT studies have also been applied to understand the fundamental electronic and geometric properties of ferrocene and its derivatives, such as acetyl ferrocene. sciensage.info These studies help in predicting the most stable conformers (eclipsed vs. staggered) and identifying potential active sites for electrophilic or nucleophilic attack through analysis of the Molecular Electrostatic Potential (MEP). sciensage.info For ferrocene-conjugated boronated esters, DFT and Time-Dependent DFT (TD-DFT) calculations have corroborated experimental findings regarding their electronic structure and redox potentials. rsc.org The calculations confirmed that the introduction of an electron-withdrawing cyanovinylene group increases the acidity of the boron atom, which is a key factor in its ability to act as a sensor for fluoride (B91410) ions. rsc.org

Furthermore, theoretical investigations into borane-mediated processes, such as hydride abstraction, provide a framework for understanding how electron-deficient boranes like B(C₆F₅)₃ can activate C-H bonds. rsc.org These studies propose a triple role for the borane (B79455) catalyst: mediating hydride abstraction to form an iminium hydridoborate, activating a silane (B1218182) for nucleophilic attack, and being regenerated through hydrogen release. rsc.org While not always focused directly on ferrocene, these general mechanistic principles of boron-mediated activation are applicable. DFT calculations on the protonation of ferrocene in superacids have suggested the formation of an unusual, intramolecular, nonlinear C-H-Fe bond, indicating that the cyclopentadienyl ring's C-H bonds can be directly involved in bonding with the central iron atom under certain conditions. cdnsciencepub.com

Derivatization Reactions and Functional Group Transformations

Ferroceneboronic acid and its boryl ester derivatives are versatile intermediates that can be converted into a wide range of other functionalized ferrocenes. These transformations significantly broaden the synthetic utility of the initial C-H borylation products, allowing for the introduction of various atoms and molecular fragments.

One of the most common and powerful applications is the Suzuki-Miyaura cross-coupling reaction. Borylated ferrocenes readily couple with aryl halides to form new carbon-carbon bonds. For example, a borylated ferrocene ester was successfully coupled with 2-bromopyridine (B144113) in a palladium-catalyzed reaction to yield the corresponding 2-pyridylferrocene. nih.gov

Beyond C-C bond formation, the boronate group can be transformed into various C-heteroatom bonds. The conversion of a ferrocene boronic ester to a potassium ferrocenyltrifluoroborate salt (FcBF₃K) can be achieved by treatment with KHF₂. nih.govresearchgate.net These trifluoroborate salts are often more stable and easier to handle than the corresponding boronic acids. The boryl group can also be replaced by other functionalities. In the presence of copper(II) acetate (B1210297), a ferrocene boronic ester can react with sodium azide (B81097) to install an azido (B1232118) group (–N₃). nih.gov Similarly, transformations to introduce phenylselanyl (–SePh) and acetate (–OAc) groups have been demonstrated, showcasing the versatility of the C-B bond as a synthetic handle. nih.gov

Ferroceneboronic acid is also recognized as an effective derivatizing agent, particularly for analytical applications like gas chromatography (GC) and GC-MS. tcichemicals.comtcichemicals.comfujifilm.com It reacts with diols to form stable cyclic boronates, which are often more volatile and provide distinct mass spectral fragmentation patterns, facilitating the analysis of complex molecules. tcichemicals.comfujifilm.com This highlights a functional group transformation where the borono group is not replaced but is used to link to another molecule for analytical purposes. tcichemicals.com

Interactive Table: Functional Group Transformations of Borylated Ferrocenes The table below details common derivatization reactions starting from borylated ferrocene compounds. You can sort the data by clicking on the column headers.

| Starting Material | Reagent(s) | Product Functional Group | Reaction Type | Ref |

| Ferrocene Boronic Ester | 2-Bromopyridine, Pd catalyst | Aryl | Suzuki Coupling | nih.gov |

| Ferrocene Boronic Ester | KHF₂ | Potassium Trifluoroborate (-BF₃K) | Salt Formation | nih.govresearchgate.net |

| Ferrocene Boronic Ester | NaN₃, Cu(OAc)₂ | Azide (-N₃) | C-N Bond Formation | nih.gov |

| Ferrocene Boronic Ester | PhSe-SePh, Cu(OAc)₂ | Phenylselanyl (-SePh) | C-Se Bond Formation | nih.gov |

| Ferrocene Boronic Ester | AcO-OAc, Cu(OAc)₂ | Acetate (-OAc) | C-O Bond Formation | nih.gov |

| Ferroceneboronic Acid | Diols | Cyclic Boronate Ester | Derivatization for GC | tcichemicals.comfujifilm.com |

| Ferroceneboronic Acid | Diaminonaphthalene | FcB(dan) | Protecting Group Installation | researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Boronoferrocene Analysisdergipark.org.trrsc.orgrutgers.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of ferrocene (B1249389) boronic acid and its derivatives, offering detailed information about the molecular structure and dynamics in solution. rutgers.edu

Multinuclear NMR for Structural Assignment (e.g., ¹H, ¹³C, ¹¹B)dergipark.org.trrsc.org

Multinuclear NMR is indispensable for the unambiguous assignment of the chemical structure of ferrocene boronic acid. dergipark.org.trrsc.org Spectra are typically recorded on spectrometers operating at frequencies such as 300 MHz for protons. rsc.org

¹H NMR: The proton NMR spectrum provides information on the protons of the cyclopentadienyl (B1206354) (Cp) rings. For ferrocene boronic acid derivatives, distinct signals are observed for the substituted and unsubstituted Cp rings. For instance, in a 4-ferrocenyl-phenylboronic acid derivative, the aromatic protons of the phenylboronic acid group appear around 7.18–7.43 ppm, while the protons of the ferrocene moiety are found between 4.0 and 5.0 ppm. mdpi.com Specifically, the protons on the substituted Cp ring often show separate resonances from those on the unsubstituted ring.

¹³C NMR: The carbon-13 NMR spectrum complements the proton data, showing signals for each unique carbon atom in the molecule. In ferrocene boronic acid pinacol (B44631) ester, characteristic peaks are observed for the carbons of the Cp rings, the boronic ester group, and any other substituents. rsc.org For example, the carbons of the Cp rings typically resonate in the region of 60-90 ppm. rsc.org The presence of a boronic acid group attached to a ferrocene core can be confirmed by the specific chemical shifts of the ipso-carbon and other ring carbons. rsc.org

¹¹B NMR: Boron-11 NMR is particularly crucial for confirming the presence and chemical environment of the boron atom. Ferrocene boronic acid exhibits a characteristic ¹¹B NMR signal around 31.0 ppm, which is consistent with a trigonal planar (sp²-hybridized) boron atom. rsc.orgresearchgate.net This chemical shift can vary in derivatives; for example, diferrocenylborinic acid shows a peak at 46.0 ppm. rsc.org The chemical shift provides direct evidence of the boronic acid functionality.

Table 1: Representative NMR Data for Ferrocene Boronic Acid Derivatives

| Nucleus | Compound | Chemical Shift (δ, ppm) | Solvent | Reference |

| ¹H | Ferrocene boronic acid pinacol ester | 1.26 (s, 12H), 4.18 (s, 5H), 4.43 (t, 2H), 4.78 (t, 2H) | CDCl₃ | rsc.org |

| ¹³C | Ferrocene boronic acid pinacol ester | 24.9, 64.6, 83.3 | CDCl₃ | rsc.org |

| ¹¹B | Ferrocene boronic acid | 31.0 | - | rsc.orgresearchgate.net |

| ¹¹B | Ferrocene boronic acid pinacol ester | 33.3 | CDCl₃ | rsc.org |

This table is for illustrative purposes and specific values may vary based on the exact derivative and experimental conditions.

Advanced NMR Techniques for Mechanistic Studiesrsc.orgrutgers.edu

To probe more complex structural and dynamic features, advanced NMR techniques are employed.

2D NMR (COSY, NOESY): Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) help establish proton-proton coupling networks within the molecule, confirming the connectivity of the Cp ring protons. mdpi.com NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space interactions, providing insights into the spatial arrangement of different parts of the molecule, such as the relative orientation of the phenyl and ferrocenyl groups in phenylboronic acid-ferrocene derivatives. rutgers.edumdpi.com These techniques were used to confirm the structure of novel boron-nitrogen heterocycles derived from pyridylferrocenes. rutgers.edu

Variable-Temperature (VT) NMR: VT-NMR is a powerful tool for studying dynamic processes, such as restricted rotation or chemical exchange. numberanalytics.comblogspot.com By recording spectra at different temperatures, it is possible to observe changes in line shapes, which can provide information on the energy barriers of these processes. numberanalytics.comblogspot.comrsc.orgnih.gov For instance, VT-¹⁹F NMR has been used to examine the steric effects around the boron center in planar-chiral naphthylferrocenylborane Lewis acids. rutgers.edu Similarly, VT-¹H{¹¹B} NMR has been employed to study the dynamic behavior of σ-borane complexes. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysisrsc.orgdtic.milmdpi.com

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in boronoferrocene. rsc.orgmdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying characteristic vibrations of bonds within the molecule. tanta.edu.eglibretexts.org In ferrocene boronic acid and its derivatives, key vibrational bands include:

O-H stretching: A broad band typically appears in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.

B-O stretching: A strong absorption is observed around 1355 cm⁻¹, characteristic of the B-O single bond. rsc.org

C-H stretching: Aromatic and aliphatic C-H stretching vibrations are found around 3100-2850 cm⁻¹. dergipark.org.tr

Ferrocenyl group: The ferrocene moiety itself has characteristic absorptions, including C-H and C-C vibrations of the Cp rings. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for symmetric vibrations. jove.com It can be used to identify vibrations such as the symmetric breathing mode of the Cp rings and certain B-O vibrations, which may be weak or inactive in the IR spectrum. scribd.com The joint application of IR and Raman is crucial for a complete vibrational analysis. scribd.com

Table 2: Characteristic IR Absorption Frequencies for Ferrocene Boronic Acid Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Boronic Acid (B(OH)₂) | O-H stretch | 3200 - 3600 (broad) | dergipark.org.tr |

| Boronic Acid (B(OH)₂) | B-O stretch | ~1355 | rsc.org |

| Cyclopentadienyl (Cp) | C-H stretch (aromatic-like) | ~3100 - 3000 | dergipark.org.tr |

| Phenyl Group | C-H stretch (aromatic) | ~3062 | dergipark.org.tr |

| Alkyl Group | C-H stretch (aliphatic) | ~2963 - 2866 | dergipark.org.tr |

X-ray Diffraction Analysis for Solid-State Structuresdergipark.org.tr

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of boronoferrocene in the solid state. dergipark.org.tr This technique provides accurate bond lengths, bond angles, and information about the packing of molecules in the crystal lattice.

Studies have revealed key structural features of ferrocene boronic acid derivatives. For example, the crystal structure of diferrocenylborinic acid showed B-C bond distances of 1.563(4) Å and 1.571(4) Å, and a B-O bond length of 1.375(4) Å. rsc.org X-ray analysis has also been crucial in confirming the existence or absence of intramolecular B-N bonds in amino-functionalized ferrocene boronic acids, which is critical for designing receptors for saccharide sensing. mdpi.com Furthermore, X-ray diffraction has been used to confirm the structures of novel chiral Lewis acids based on ferrocene and boroxine (B1236090) anhydrides derived from ferrocene boronic acid. rutgers.edu

Electron Spectroscopy Techniques (XPS, EELS) for Elemental and Chemical State Analysisrsc.orgresearchgate.netmdpi.comcstam.org.cn

Electron spectroscopy techniques provide information about the elemental composition and the chemical (oxidation) state of the elements at the sample surface. analyticalanswersinc.com

X-ray Photoelectron Spectroscopy (XPS): Also known as Electron Spectroscopy for Chemical Analysis (ESCA), XPS is a surface-sensitive technique that measures the binding energies of core-level electrons. analyticalanswersinc.comresearchgate.net It can confirm the presence of iron, boron, carbon, and oxygen in boronoferrocene. nih.gov Crucially, shifts in the binding energies can provide information about the oxidation state of the iron atom (Fe²⁺ or Fe³⁺) and the chemical environment of the boron atom. researchgate.net This is particularly valuable for studying redox processes involving the ferrocene moiety. researchgate.netacs.org

Electron Energy Loss Spectroscopy (EELS): EELS measures the energy lost by electrons as they pass through a thin sample, providing information about elemental composition, chemical bonding, and electronic properties. gatan.com When coupled with a transmission electron microscope (TEM), EELS can offer elemental mapping at high spatial resolution. gatan.com For boronoferrocene materials, EELS can be used to analyze the distribution of elements like Fe, B, O, and C within nanostructures or thin films. researchgate.netusask.caresearchgate.net It can also provide insights into the electronic structure, such as the band gap. kratos.com

Mass Spectrometry for Molecular Identification (e.g., MALDI-TOF)dergipark.org.tr

Mass spectrometry (MS) is a fundamental technique for confirming the molecular weight of boronoferrocene and its derivatives. weebly.com It works by ionizing the molecule and then measuring the mass-to-charge (m/z) ratio of the resulting ions. savemyexams.com

MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight): MALDI-TOF is a soft ionization technique well-suited for analyzing organometallic compounds like ferrocene derivatives, as it minimizes fragmentation. news-medical.net This method has been successfully used to characterize ferrocene boronic acid and its complexes. kit.edu In a typical MALDI-TOF experiment, the sample is co-crystallized with a matrix (like DCTB for organometallics) and irradiated with a laser, leading to the desorption and ionization of the analyte. news-medical.net The resulting ions are accelerated in an electric field, and their time-of-flight to the detector is measured, which is proportional to their m/z ratio. nih.gov This allows for precise determination of the molecular ion peak, confirming the molecular formula. dergipark.org.tr The fragmentation pattern, if any, can also provide structural information. libretexts.orglibretexts.orgfiveable.me High-resolution mass spectrometry (HRMS) can further confirm the elemental composition with high accuracy. rsc.org

Theoretical and Computational Investigations of Boronoferrocene Compounds

Quantum Chemical Calculations (DFT, TD-DFT) for Electronic Structure and Reactivity

Quantum chemistry is a fundamental tool for studying the electronic structure and dynamics of molecules. wikipedia.org Methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) have become standard for investigating organometallic compounds due to their balance of computational cost and accuracy. nih.govrsc.org DFT is adept at determining ground-state properties, such as molecular geometries and energies, while TD-DFT is used to probe excited states, which is essential for understanding spectroscopic properties. nih.govmdpi.com For boronoferrocene, these calculations can elucidate the intricate electronic interplay between the electron-rich ferrocene (B1249389) moiety and the electron-deficient boron center.

Understanding the mechanism of a chemical reaction is key to controlling its outcome. numberanalytics.com Quantum chemical calculations are instrumental in mapping the potential energy surface (PES) of a reaction, which connects reactants to products via a high-energy point known as the transition state. fiveable.me The energy of this transition state determines the activation energy and, consequently, the reaction rate. numberanalytics.com

By employing DFT, researchers can model the step-by-step process of chemical transformations involving boronoferrocene. rsc.org This includes predicting the most likely pathways for its synthesis, such as the borylation of ferrocene, or its subsequent reactions. researchgate.net For example, in the synthesis of arylboronates, DFT calculations have been used to elucidate the reaction mechanism, including the role of various reagents and intermediates. researchgate.net Similar approaches applied to boronoferrocene could clarify how it interacts with substrates, for instance, in sensing applications where it binds to analytes like saccharides.

Computational methods such as the Nudged Elastic Band (NEB) method can be used to locate the minimum energy path between a known reactant and product, revealing the structure of the transition state. ims.ac.jp Identifying these fleeting structures is crucial, as their experimental observation is exceptionally challenging due to their short lifetimes, often around 10⁻¹³ seconds. numberanalytics.comnih.gov The insights gained from these calculations can guide the optimization of reaction conditions to improve yields and selectivity. mit.edu

Table 1: Key Objectives of Reaction Pathway Prediction for Boronoferrocene

| Objective | Computational Approach | Significance |

| Mechanism Elucidation | DFT geometry optimization of reactants, products, intermediates, and transition states. fiveable.me | Provides a step-by-step understanding of how chemical bonds are formed and broken. |

| Activation Energy Calculation | Calculation of the energy difference between the transition state and reactants. numberanalytics.com | Allows for the prediction of reaction rates and kinetic feasibility. |

| Regio/Stereoselectivity | Comparison of activation energies for different possible reaction pathways. | Explains and predicts the formation of specific isomers in a reaction. |

| Catalyst Design | Modeling the interaction of boronoferrocene with substrates and reagents. | Aids in the rational design of more efficient catalysts or sensors based on the boronoferrocene scaffold. rsc.org |

Elucidation of Electronic Properties and Molecular Orbitals

The unique properties of boronoferrocene arise from its distinct electronic structure. mdpi.com Molecular Orbital (MO) theory describes how atomic orbitals on individual atoms combine to form a set of orbitals that extend over the entire molecule. libretexts.orglumenlearning.com DFT calculations are exceptionally well-suited for determining the energies and spatial distributions of these molecular orbitals. nih.gov

Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals. The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. nih.gov The HOMO-LUMO energy gap (Egap) is a critical parameter that provides insight into the chemical reactivity, kinetic stability, and optical properties of the molecule. nih.govmdpi.com

For boronoferrocene, calculations would likely show that the HOMO is primarily localized on the electron-rich ferrocene unit, while the LUMO has significant character on the electrophilic boronic acid group. This distribution facilitates intramolecular charge transfer (ICT), which is often responsible for the unique spectroscopic responses observed in boronoferrocene-based sensors. TD-DFT calculations can predict the electronic absorption spectra (UV-Vis), correlating specific electronic transitions (e.g., HOMO to LUMO) with observed absorption bands. rsc.org

Table 2: Calculated Electronic Properties and Their Significance

| Property | Description | Significance for Boronoferrocene |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates electron-donating ability; related to the oxidation potential. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates electron-accepting ability; related to the reduction potential. |

| HOMO-LUMO Gap (Egap) | Energy difference between HOMO and LUMO. nih.gov | Correlates with chemical reactivity and the wavelength of electronic absorption. |

| Dipole Moment | Measure of the overall polarity of the molecule. nih.gov | Influences solubility and intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | A 3D map of charge distribution. nih.gov | Identifies electrophilic (positive potential) and nucleophilic (negative potential) sites for reactions. |

| NBO Charges | Natural Bond Orbital analysis to determine atomic partial charges. mdpi.com | Provides a quantitative measure of electron distribution and the nature of chemical bonds (e.g., the B-C bond). |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum chemical calculations excel at describing the electronic properties of static structures, molecules are dynamic entities. iaanalysis.com Molecular Dynamics (MD) simulations model the motion of atoms and molecules over time, providing a "computational microscope" to view their behavior. nih.gov MD simulations are a powerful tool for studying the dynamic behavior of molecular systems in various environments, such as in solution. iaanalysis.com

Furthermore, MD simulations are invaluable for studying intermolecular interactions. dovepress.com For example, a simulation could model a boronoferrocene molecule in a box of water molecules to study its solvation and the specific hydrogen bonding patterns between the boronic acid group and water. In the context of its use as a sensor, MD simulations can reveal the detailed binding process of an analyte, like a sugar molecule, to the boronoferrocene, tracking conformational changes and calculating binding free energies. mdpi.com

Computational Modeling of Boron Parameters in Force Fields

Classical Molecular Dynamics simulations rely on a set of mathematical functions and associated parameters known as a force field to describe the potential energy of a system. chemrxiv.org The accuracy of an MD simulation is entirely dependent on the quality of these parameters, which define bond lengths, angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic forces). researchgate.net

While standard force fields like AMBER, CHARMM, and OPLS are well-parameterized for common organic molecules and biomolecules, they often lack accurate parameters for less common elements like boron, especially within an organometallic framework like ferrocene. acs.org Therefore, a critical step before running MD simulations on boronoferrocene is the development and validation of a specific force field for it.

The parameterization process typically involves using high-level quantum chemical calculations as a reference. researchgate.net For instance, atomic partial charges can be derived by fitting them to the quantum mechanically calculated electrostatic potential. researchgate.netacs.org Bond stretching and angle bending parameters can be obtained from the potential energy surface around the equilibrium geometry. The Lennard-Jones parameters, which describe van der Waals interactions, are often the most challenging to derive and may be adjusted to reproduce experimental data, such as density or heat of vaporization, or quantum mechanical interaction energies. researchgate.net The development of accurate boron parameters is an active area of research, as demonstrated by work on systems like boron nitride nanotubes and borohydrides. chemrxiv.orgacs.orgacs.org

Table 3: Essential Force Field Parameters for Boronoferrocene

| Parameter Type | Description | Derivation Method |

| Bond Stretching | Force constant and equilibrium distance for bonds (e.g., C-B, B-O). | Fit to QM potential energy scan of bond stretching. |

| Angle Bending | Force constant and equilibrium angle for angles (e.g., C-C-B, C-B-O). | Fit to QM potential energy scan of angle bending. |

| Torsional (Dihedral) | Energy profile for rotation around bonds (e.g., Cp-C-B-O). | Fit to QM potential energy scan of bond rotation. |

| Atomic Partial Charges | Point charges on each atom (B, O, Fe, etc.) to model electrostatics. acs.org | Fit to QM electrostatic potential (e.g., using RESP or CHELPG methods). acs.org |

| Lennard-Jones | Parameters (ε and σ) defining van der Waals interactions. acs.org | Fit to reproduce experimental properties (e.g., density) or QM interaction energies. researchgate.net |

Multiscale Modeling Approaches in Organometallic Systems

Many chemical phenomena of interest involve a large number of atoms, making a full quantum mechanical treatment computationally prohibitive. nih.gov For example, studying a boronoferrocene-based sensor interacting with a large protein or embedded in a polymer matrix would be impossible with DFT alone. Multiscale modeling addresses this challenge by combining different levels of theory to describe different parts of the system. nih.govpitt.edu

The most common multiscale approach is the hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) method. In a QM/MM simulation, the chemically active region—for instance, the boronoferrocene molecule and its bound analyte—is treated with a high-level QM method like DFT. acs.org This captures the electronic effects, bond breaking/formation, and charge transfer accurately. The rest of the system, such as the surrounding solvent or protein, is treated with a computationally inexpensive classical force field (MM). acs.org

This approach provides a powerful balance, retaining quantum accuracy where it is most needed while maintaining the computational efficiency required to simulate large, complex systems. nih.gov For organometallic systems like boronoferrocene, QM/MM is ideal for studying enzymatic reactions, interactions with biological membranes, or the properties of materials where the ferrocene unit is incorporated into a larger assembly. This hierarchical modeling, bridging from ab initio accuracy to macroscopic scales, represents the frontier of computational chemistry. nih.gov

Applications of Boronoferrocene in Advanced Chemical Systems

Catalytic Applications in Organic Transformations

The presence of both an electron-rich, sterically influential ferrocene (B1249389) backbone and an electrophilic, diol-binding boronic acid function allows ferrocenylboronic acid and its derivatives to participate in a range of catalytic processes.

Homogeneous and Heterogeneous Catalysis with Boronoferrocene Catalysts

Catalysis is broadly classified into two types: homogeneous, where the catalyst and reactants exist in the same phase, and heterogeneous, where the catalyst is in a different phase from the reactants. libretexts.org Boronoferrocene derivatives have been investigated in both contexts.

In homogeneous catalysis , ferrocenylboronic acid, often in its oxidized ferrocenium (B1229745) form, can act as a catalyst in the same phase (typically liquid) as the reactants. thieme-connect.com For instance, the ferrocenium cation of ferrocenylboronic acid, [FcB(OH)₂]⁺, has been studied as a catalyst for the nucleophilic substitution of hydroxyl groups in tertiary propargylic alcohols. thieme-connect.com These studies, conducted in solution, demonstrate the influence of the boronic acid group and the counterion on the catalyst's stability and activity. thieme-connect.com The boronic acid moiety is thought to enhance catalytic activity due to its affinity for alcohols. thieme-connect.com

For heterogeneous catalysis , the catalyst provides a surface for reactions to occur. senecalearning.comstudymind.co.uk While specific examples of solid-supported "Ferrocene, borono-" as a heterogeneous catalyst are still an emerging area of research, the principles have been established with related materials. The general approach involves anchoring the catalytic molecule onto a solid support, such as a polymer or silica, allowing for easy separation and recycling of the catalyst. mdpi.com The development of ferrocene-based porous polymers and frameworks opens avenues for their use as heterogeneous catalysts. nih.gov

Role in Cross-Coupling Reactions

Cross-coupling reactions are fundamental in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds, with the Suzuki-Miyaura coupling being a prominent example. tcichemicals.comlibretexts.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid) with an organic halide. organic-chemistry.org

Ferrocenylboronic acid is a key reagent in this area, serving two primary functions:

As a Substrate: It can be used as the organoboron partner in Suzuki-Miyaura couplings to synthesize various substituted ferrocenes. These products are valuable in materials science and medicinal chemistry. For example, ferrocenylboronic acid reacts with copper(II) chloride to produce chloroferrocene, and ferrocene-1,1'-diboronic acid can be used to form 1,1'-dichloroferrocene. thieme-connect.com

As a Ligand Precursor: The boronic acid group can be a handle for synthesizing more complex, chiral ferrocenyl ligands used in asymmetric catalysis. These ligands are crucial for controlling the stereochemistry of catalytic reactions.

The general catalytic cycle of a Suzuki-Miyaura coupling involves the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with a boronate species (formed from the boronic acid and a base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org Ferrocenylboronic acid's participation in this cycle has enabled the synthesis of a wide array of functionalized ferrocene derivatives. nih.govrsc.org

Table 1: Examples of Reactions Utilizing Ferrocenylboronic Acid

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Application Context | Reference |

|---|---|---|---|---|---|

| Ferrocenylboronic acid | Copper(II) chloride | - | Chloroferrocene | Synthesis of haloferrocenes | thieme-connect.com |

| Ferrocene-1,1'-diboronic acid | Copper(II) chloride | - | 1,1'-Dichloroferrocene | Synthesis of haloferrocenes | thieme-connect.com |

| Ferrocenylboronic acid | N-Iodosuccinimide (NIS) | - | Iodoferrocene | Synthesis of haloferrocenes | thieme-connect.com |

| Tertiary propargylic alcohol | Alcohol | [FcB(OH)₂]SbF₆ | Substituted ether | Homogeneous catalysis | thieme-connect.com |

Organocatalytic Pathways Involving Boronoferrocene

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. While ferrocene itself is an organometallic compound, derivatives containing boronic acid and amino groups can function as bifunctional catalysts. Arylboronic acids have gained recognition as organocatalysts, particularly in direct amide formation. researchgate.net

Research into planar chiral, bifunctional aminoboronic acid ferrocene derivatives has opened possibilities for their use in organocatalysis. researchgate.net In these systems, the amino group can act as a Brønsted base or form an enamine, while the boronic acid functions as a Lewis acid, activating the reaction partner. This cooperative catalysis within a single molecule is a sophisticated strategy for asymmetric synthesis. researchgate.net Although this is a developing field, the synthesis of molecules like (pR)-2-[(N,N-Diisopropylamino)methyl]ferrocenylboronic acid demonstrates the potential for creating novel organocatalysts based on the boronoferrocene scaffold. researchgate.net

Catalysis in Energy Conversion and Organic Synthesis

The unique electronic properties of the ferrocene/ferrocenium redox couple make boronoferrocene derivatives potential candidates for catalysis in energy conversion. nih.gov Electrocatalysis and photocatalysis are key technologies for converting electrical or solar energy into chemical fuels, for example, through water splitting or CO₂ reduction. cjcatal.comrsc.orgsciopen.com

While direct applications of molecular boronoferrocene in this area are still being explored, related ferrocene-containing materials show significant promise. Ferrocene-based metal-organic frameworks (MOFs) have been identified as effective catalysts for the oxygen evolution reaction (OER), a critical step in water splitting. sciopen.com The incorporation of boronoferrocene as a linker in such frameworks could offer a strategy to tune the electronic properties and catalytic activity of the material. The goal in organic synthesis is often to develop efficient and sustainable chemical transformations, a field where catalysis plays a central role. mdpi.com Boronoferrocene contributes by acting as a versatile catalyst in homogeneous systems and as a crucial building block for cross-coupling reactions, as detailed in previous sections. thieme-connect.comthieme-connect.com

Materials Science Applications

In materials science, boronoferrocene is a valuable building block for creating advanced functional materials, such as polymers and porous frameworks, that leverage the electrochemical and structural characteristics of the ferrocene unit. nih.gov

Development of Boron-Containing Polymers and Organic Frameworks

The creation of polymers and frameworks containing boron and ferrocene has led to materials with unique redox, optical, and electronic properties. cmu.edursc.org

Boron-Containing Polymers : Ferrocene can be incorporated into polymer structures either in the main chain or as a pendant group. rsc.org Borylated ferrocenes are key precursors for these materials. For example, 1,1'-bis(boryl)ferrocene derivatives can react with nitrogen-containing linkers like pyrazine (B50134) to form coordination polymers. cmu.edu In these main-chain polymers, the ferrocene units are linked through boron-nitrogen adduct bonds, creating a macromolecular structure where the ferrocene's electronic properties can be modulated. cmu.edu In other examples, borylated units containing ferrocene have been attached as pendant groups to polystyrene backbones. rsc.org The conjugation of the electron-rich ferrocene to the electron-withdrawing boron center allows for tuning the polymer's Lewis acidity by oxidizing the ferrocene moiety. rsc.org

Covalent Organic Frameworks (COFs) : COFs are crystalline porous polymers constructed from light elements linked by strong covalent bonds. sapub.org Their ordered pore structures make them suitable for applications in gas storage, separation, and catalysis. sapub.orgwikipedia.org Ferrocenylboronic acid and its diboronic acid analogue (1,1'-ferrocenediboronic acid) are excellent building blocks for COFs. For instance, 1,1'-ferrocenediboronic acid can be condensed with planar organic linkers like 2,3,6,7,10,11-triphenylenehexol (HHTP) to form boronate ester-linked COFs. researchgate.net These materials, which feature redox-active ferrocene units integrated into a stable, porous, and crystalline framework, have been used to fabricate electrochemical sensors. researchgate.net Similarly, boron-containing COFs can be modified with fluorescent molecules to create emissive materials for sensing applications. nih.gov

Table 2: Examples of Boronoferrocene-Based Polymers and Frameworks

| Material Type | Precursors | Linkage Type | Key Feature/Application | Reference |

|---|---|---|---|---|

| Coordination Polymer | 1,1'-bis(dimethylboryl)ferrocene, Pyrazine | Boron-Nitrogen Adduct | Charge-transfer interactions along the polymer backbone | cmu.edu |

| Pendant Polymer | Borylated ferrocene, Polystyrene | Covalent attachment to backbone | Redox-tunable Lewis acidity | rsc.org |

| Covalent Organic Framework (COF) | 1,1'-Ferrocenediboronic acid, HHTP | Boronate Ester | Electrochemical sensing | researchgate.net |

| Organic Cage | 1,1'-Diboronated ferrocene derivative, HHTP | Boronate Ester | Electronic communication between ferrocene units | researchgate.net |

Advanced Nanomaterials and Composites Incorporating Boronoferrocene

The integration of boronoferrocene into nanomaterials and composites has paved the way for the development of advanced functional materials with unique properties. itu.edu.trmdpi.com These materials leverage the distinct electronic and structural characteristics of the ferrocene moiety and the versatile reactivity of the boronic acid group.

Researchers have focused on incorporating boronoferrocene into various nanostructures, including nanoparticles and polymer composites, to create materials for applications in sensing, catalysis, and nano-engineered structures. itu.edu.tr The inherent properties of boronoferrocene, such as its redox activity and ability to form covalent bonds with diols, make it a valuable component in the design of "smart" materials that can respond to specific chemical stimuli.

The development of nanocomposites often involves dispersing boronoferrocene-functionalized nanoparticles within a polymer matrix. This approach can enhance the mechanical, thermal, and electrical properties of the resulting composite material. researchgate.net For instance, the incorporation of such functional nanomaterials can lead to composites with improved strength and polish retention, as demonstrated in the field of dental materials. nih.gov The ability to tailor the nanoparticle-matrix interactions is crucial for optimizing the performance of these advanced composites. researchgate.net

Key Research Findings in Boronoferrocene-Based Nanomaterials:

| Nanomaterial/Composite Type | Key Feature | Potential Application |

| Boronoferrocene-functionalized nanoparticles | Responsive to chemical stimuli | Sensing, Catalysis |

| Polymer nanocomposites | Enhanced mechanical and electrical properties | Structural materials, Electronics |

| Nano-engineered dental composites | High strength and polish retention | Restorative dentistry nih.gov |

The synthesis of these advanced materials often involves techniques that allow for the precise control of their structure and properties at the nanoscale. mdpi.com This includes methods for creating both nanomeric particles and nanoclusters which can be integrated into a resin matrix. nih.gov The ongoing research in this area aims to further explore the potential of boronoferrocene in creating novel nanomaterials and composites with tailored functionalities for a wide range of technological applications. itu.edu.trresearchgate.net

Boronoferrocene in Thin Film Processing and Organic Electronics

Boronoferrocene is an emerging compound in the field of thin film processing and organic electronics, owing to its unique electrochemical and structural properties. The fabrication of high-quality organic semiconductor thin films is a critical aspect of developing advanced organic electronic devices. rsc.org Boronoferrocene's structure allows for its incorporation into thin films, which are essential components in a variety of electronic and optical devices, including transistors and sensors. mdpi.comkorvustech.com

The deposition of thin films can be achieved through various methods, such as chemical vapor deposition (CVD) and physical vapor deposition (PVD), which are techniques that create thin layers of material on a substrate. mdpi.comkorvustech.com The properties of the resulting thin films are highly dependent on the deposition process and conditions. mdpi.com For organic semiconductors, including derivatives of ferrocene, solution-based processing is also a common method. Understanding the crystallization behavior during deposition is crucial for achieving reproducible and high-performance electronic devices. uvm.edu

In the context of organic electronics, boronoferrocene can be functionalized and used in the fabrication of organic field-effect transistors (OFETs). The performance of these devices is significantly influenced by the molecular packing and structural order of the organic semiconductor thin film. rsc.orguvm.edu Research has shown that specific growth techniques, such as weak epitaxy growth, can produce highly ordered thin films with large domain sizes, leading to high charge mobility comparable to single-crystal devices. rsc.org

The table below summarizes the relevance of boronoferrocene in thin film applications:

| Application Area | Role of Boronoferrocene | Key Processing Techniques |

| Organic Field-Effect Transistors (OFETs) | Active semiconductor layer | Solution processing, Weak epitaxy growth rsc.orguvm.edu |

| Chemical Sensors | Sensing material in thin film format | Chemical Vapor Deposition (CVD), Physical Vapor Deposition (PVD) mdpi.comkorvustech.com |

| Organic Photovoltaics | Component in active layer for light harvesting | Thin film deposition mdpi.com |

The functionalization of molecules like boronoferrocene, for example through Suzuki coupling reactions, allows for the creation of more complex structures suitable for organic electronic devices. researchgate.net The ongoing development in thin film processing techniques continues to unlock the potential of boronoferrocene and related compounds in the advancement of organic electronics. rsc.orguvm.edu

Energy Capture and Storage Materials

Boronoferrocene and its derivatives are being investigated for their potential in energy capture and storage applications, a critical area of research for developing sustainable energy solutions. mdpi.comnanografi.com The unique electrochemical properties of the ferrocene core, combined with the versatile reactivity of the boronic acid group, make these compounds promising candidates for various energy-related technologies.

One of the key areas of interest is in carbon capture and storage (CCS). ciel.org While not directly used as a primary capture agent, the principles of molecular recognition inherent in boronoferrocene chemistry are relevant to the design of advanced materials for CO2 capture. nanografi.com The development of materials with high selectivity and efficiency for CO2 capture is a major goal in this field. mdpi.com Nanomaterials, in particular, have shown promise in enhancing the efficiency of carbon capture processes due to their high surface area and tunable properties. nanografi.com

In the realm of energy storage, boronoferrocene can be incorporated into materials for batteries and supercapacitors. The ferrocene/ferrocenium redox couple provides a stable and reversible electrochemical process, which is fundamental for charge storage. By functionalizing electrodes with boronoferrocene, it is possible to create energy storage devices with tailored properties.

The table below outlines potential applications of boronoferrocene in energy capture and storage:

| Technology | Role of Boronoferrocene | Potential Advantage |

| Carbon Capture | Component of advanced sorbent materials | Enhanced selectivity and efficiency through molecular design mdpi.comnanografi.com |

| Batteries | Redox-active material in electrodes | Stable and reversible energy storage |

| Supercapacitors | Active material for charge storage | High charge/discharge rates |

| Solar Energy Conversion | Component in dye-sensitized solar cells | Efficient light harvesting and electron transfer |

The development of new materials is crucial for advancing energy technologies. For instance, recent breakthroughs include the creation of carbon-negative materials from seawater that can store significant amounts of CO2 and be used in construction. innovationnewsnetwork.com While not directly involving boronoferrocene, this highlights the innovative materials science approaches being taken to address energy and environmental challenges. The unique properties of boronoferrocene suggest its potential to contribute to this field as researchers continue to explore novel materials for a sustainable future.

Molecular Sensing and Recognition Systems

The unique chemical architecture of boronoferrocene, which combines the redox-active ferrocene unit with a boronic acid group, makes it an excellent candidate for the development of molecular sensing and recognition systems. rsc.org The boronic acid moiety is well-known for its ability to reversibly bind with diols, while the ferrocene group provides a convenient electrochemical and colorimetric signal.

Anion Sensing Mechanisms and Strategies

Boronoferrocene-based systems have been effectively utilized for the detection of various anions. The primary sensing mechanism often involves the interaction of the anion with the boron center of the boronic acid. This interaction can modulate the electronic properties of the ferrocene unit, leading to a detectable change in its electrochemical or optical properties.

The strategies for anion sensing using boronoferrocene derivatives often rely on the Lewis acidic nature of the boron atom. Anions can interact with the boronic acid through several mechanisms, including:

Lewis Acid-Base Interaction: The empty p-orbital on the boron atom can accept a pair of electrons from an anionic species, forming a coordinate covalent bond.

Hydrogen Bonding: In some cases, the hydroxyl groups of the boronic acid can act as hydrogen bond donors to the anion. nih.gov

Displacement Reactions: A pre-formed boronate ester can be displaced by a target anion, leading to a change in the spectroscopic or electrochemical signal.

The design of the receptor molecule is crucial for achieving high selectivity for a particular anion. rsc.org By modifying the substituents on the ferrocene and/or the boronic acid group, it is possible to tune the binding affinity and selectivity of the sensor. nih.gov For instance, the incorporation of additional hydrogen bond donors can enhance the binding of certain anions.

Table of Boronoferrocene-Based Anion Sensing:

| Target Anion | Sensing Mechanism | Signal Transduction |

| Fluoride (B91410) | Lewis acid-base interaction | Electrochemical/Colorimetric change |

| Cyanide | Nucleophilic addition to boron | Spectroscopic shift |

| Dicarboxylates | Formation of stable cyclic boronates | Change in redox potential |